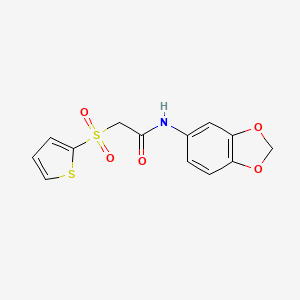

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic acetamide derivative characterized by a benzodioxolyl moiety linked to an acetamide core, which is further substituted with a thiophen-2-ylsulfonyl group. This compound belongs to a broader class of acetamide derivatives known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S2/c15-12(7-21(16,17)13-2-1-5-20-13)14-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLCCMZMGIYPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of This compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide: has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Benzodioxolyl Acetamides with Varied Sulfonyl/Sulfanyl Groups

Several analogs share the N-(1,3-benzodioxol-5-yl)acetamide backbone but differ in sulfonyl/sulfanyl substituents:

- N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (): This compound replaces the thiophen-2-ylsulfonyl group with a triazolobenzothiazolylsulfanyl moiety.

- N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (): Incorporates a thiazolotriazolylsulfanyl group, which introduces additional nitrogen atoms and aromaticity. Such modifications could enhance interactions with enzymes like iNOS or kinases .

- N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (): Features an indolylsulfanyl group, where the indole ring may engage in hydrophobic or hydrogen-bonding interactions absent in the thiophene-based target compound.

Key Structural Differences :

Acetamides with Benzothiazole vs. Benzodioxolyl Moieties

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Replaces the benzodioxolyl group with a trifluoromethylbenzothiazole. The benzothiazole core is associated with anti-inflammatory and anticancer activities, while the CF₃ group enhances metabolic stability and lipophilicity.

- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (): Combines a benzothiazolylthio group with an indolinone hydrazide. The thioether linkage may confer redox activity, contrasting with the sulfonyl group’s stability .

Activity Comparison :

- Benzothiazole derivatives () often exhibit stronger anti-inflammatory and antibacterial activity (e.g., compound 5d, MIC = 12.5 µg/mL against S. aureus) compared to benzodioxolyl analogs, possibly due to enhanced membrane penetration .

- The target compound’s benzodioxolyl group may favor CNS-targeted applications due to improved blood-brain barrier permeability .

Sulfonyl vs. Sulfanyl Acetamides in Antimicrobial Activity

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (, Compound 47): Demonstrates potent gram-positive antibacterial activity (MIC = 6.25 µg/mL). The sulfonyl group likely enhances solubility and target affinity compared to sulfanyl analogs.

- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (): Sulfanyl-linked thiadiazole derivatives show antihypertensive and anticonvulsant activities, suggesting substituent-dependent divergence in pharmacological profiles.

Mechanistic Insights :

- Sulfonyl groups (SO₂–) improve binding to charged enzymatic pockets (e.g., iNOS in ), while sulfanyl groups (S–) may facilitate redox-mediated mechanisms .

Research Findings and Pharmacological Implications

- Antimicrobial Activity : The target compound’s thiophen-2-ylsulfonyl group may rival the activity of ’s Compound 47 but requires empirical validation.

- Enzyme Inhibition: Molecular docking studies () suggest benzodioxolyl acetamides with planar substituents (e.g., thiophene) achieve higher iNOS binding scores (−41.595 to −29.786) compared to bulkier groups .

- Metabolic Stability : Benzodioxolyl derivatives generally exhibit longer half-lives than benzothiazole analogs due to reduced CYP450 metabolism .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's chemical structure includes a benzodioxole moiety and a thiophene sulfonyl group, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions where piperidine derivatives are modified to introduce the benzodioxole and thiophene groups. The general reaction pathway includes:

- Formation of the piperidine ring .

- Introduction of the benzodioxole group .

- Addition of the thiophene sulfonyl moiety .

The synthesis conditions, including temperature and pH, are optimized to ensure high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those similar to this compound. For instance, a study evaluated various benzodioxole-based thiosemicarbazones against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with one compound leading to increased apoptosis and disruption of mitochondrial membrane potential .

Table 1: Cytotoxic Effects of Benzodioxole Derivatives on Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction | Mitochondrial Disruption |

|---|---|---|---|---|

| Compound 5 | A549 | 15 | Yes | Yes |

| Compound 5 | C6 | 12 | Yes | Yes |

| Control | NIH/3T3 | >100 | No | No |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites.

- Induction of Apoptosis : Similar compounds have been shown to increase early and late apoptosis in cancer cells through mitochondrial pathways .

Other Biological Activities

Beyond anticancer effects, derivatives containing benzodioxole structures have been explored for their antimicrobial properties. Research indicates that these compounds can inhibit cholinesterases, suggesting potential applications in treating neurodegenerative diseases .

Study on Anticancer Activity

A notable study synthesized a series of benzodioxole-based thiosemicarbazones and evaluated their effects on various cancer cell lines. The findings demonstrated that modifications in the substituents on the benzene ring significantly influenced cytotoxicity. For example, compounds with biphenyl substituents exhibited enhanced anticancer activity due to increased lipophilicity .

Q & A

Q. What are the critical steps for synthesizing N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-ylsulfonyl)acetamide with high purity?

The synthesis typically involves sequential functionalization of the acetamide backbone. Key steps include:

- Sulfonylation of thiophene : Reacting thiophene-2-thiol with a sulfonyl chloride derivative under controlled pH (7–8) to form the thiophen-2-ylsulfonyl group .

- Amide bond formation : Coupling the sulfonylated thiophene moiety with a benzodioxol-5-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the benzodioxole, thiophene, and sulfonyl groups (e.g., characteristic shifts for sulfonyl at ~110–130 ppm in C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H] peak matching theoretical mass).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1350–1150 cm (sulfonyl S=O) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or cyclooxygenases (COX) due to structural similarities to known inhibitors (e.g., benzodioxole derivatives in anti-inflammatory agents) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .

- Solubility and stability : Measure logP values and plasma stability to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Modify substituents : Replace the benzodioxole with other bicyclic systems (e.g., indole or quinoline) and compare bioactivity .

- Vary sulfonyl groups : Test thiophen-2-ylsulfonyl against phenylsulfonyl or alkylsulfonyl analogs to assess target selectivity .

- Use computational modeling : Perform docking studies with enzymes like COX-2 or PI3K to predict binding affinities .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., sulfonyl group hydrolysis) using LC-MS .

- Dose-response optimization : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution .

- Target validation : Knockout specific enzymes (e.g., siRNA-mediated COX-2 silencing) to confirm mechanism .

Q. How can crystallographic data improve understanding of its interaction with biological targets?

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding with active-site residues) .

- Co-crystallization with enzymes : Co-crystallize the compound with COX-2 or kinases to visualize binding modes .

Q. What methods identify off-target effects or toxicity risks in advanced development?

- Transcriptomics : RNA sequencing to detect changes in stress-response pathways (e.g., Nrf2 or NF-κB) .

- Safety pharmacology panels : Screen for hERG channel inhibition (cardiotoxicity risk) and CYP450 inhibition (drug-drug interactions) .

Methodological Considerations

Q. How to address low yields in the sulfonylation step during synthesis?

- Optimize reaction conditions : Use a 2:1 molar ratio of sulfonyl chloride to thiophene-2-thiol in DCM at 0°C to minimize side reactions .

- Add scavengers : Introduce triethylamine to neutralize HCl byproducts and improve reaction efficiency .

Q. What computational tools are suitable for predicting metabolic pathways?

- ADMET predictors : Use SwissADME or MetaCore to identify likely sites of oxidative metabolism (e.g., benzodioxole ring opening or sulfonyl group modification) .

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.